6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one
Description
6-Chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted with a chlorine atom at position 6 and a 4-fluorobenzoyl group at position 2. Coumarins are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of electron-withdrawing groups like chlorine and fluorinated aromatic rings enhances molecular stability and binding affinity to biological targets. For example, a compound bearing the 4-fluorobenzoyl moiety demonstrated anti-HIV activity with an EC50 of 75 µM, attributed to its interaction with viral integrase enzymes . This compound’s structural features make it a promising candidate for further drug development, particularly in antiviral and antimicrobial applications.
Properties
IUPAC Name |
6-chloro-3-(4-fluorobenzoyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClFO3/c17-11-3-6-14-10(7-11)8-13(16(20)21-14)15(19)9-1-4-12(18)5-2-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBESCBUWBSKRPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-2H-chromen-2-one and 4-fluorobenzoyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalyst: A Lewis acid catalyst, such as aluminum chloride, is employed to facilitate the acylation reaction.
Procedure: The 6-chloro-2H-chromen-2-one is reacted with 4-fluorobenzoyl chloride in the presence of the catalyst at a controlled temperature. The reaction mixture is then quenched with water and extracted with an organic solvent.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones with various functional groups.
Scientific Research Applications
6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is employed in studies to understand its mechanism of action and its effects on various biological pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is used in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 6-chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Coumarin Derivatives
Key Findings and Trends
Antiviral vs. Antifungal Activity
- 4-Fluorobenzoyl Group (Target Compound): The 4-fluorobenzoyl substituent at position 3 is critical for anti-HIV activity, as seen in compound 8b (EC50 = 75 µM). Docking studies suggest this group mimics the binding mode of known HIV integrase inhibitors .
- Indole-Carbonyl Group : Replacement with a 2-methylindole-carbonyl group () shifts activity toward antifungal applications, showing efficacy against Candida albicans. The bulkier indole moiety may enhance interactions with fungal cell membranes .
Impact of Halogenation
Heterocyclic Modifications
- Thiazole-Pyridinyl () : This compound’s synthesis (85% yield) and crystallinity (m.p. 174–176°C) highlight stability, though its biological activity remains unexplored. The thiazole ring may confer metal-binding capabilities .
- Oxadiazole-Pyridinyl (): Designed as a riboswitch inhibitor for Plasmodium falciparum, this derivative demonstrates the versatility of coumarins in targeting RNA-based mechanisms.
Pharmacological Potential and Limitations
Biological Activity
6-Chloro-3-(4-fluorobenzoyl)-2H-chromen-2-one is a synthetic compound belonging to the chromenone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential anti-inflammatory , anticancer , and antimicrobial properties. The structure of this compound features a chloro and a fluorobenzoyl group, which may enhance its biological efficacy through specific molecular interactions.
The synthesis of this compound typically involves acylation reactions using 6-chloro-2H-chromen-2-one as the starting material. The reaction is conducted under anhydrous conditions with the aid of a Lewis acid catalyst, such as aluminum chloride, to facilitate the acylation with 4-fluorobenzoyl chloride.
Synthetic Route
- Starting Materials : 6-Chloro-2H-chromen-2-one, 4-fluorobenzoyl chloride.
- Catalyst : Aluminum chloride.
- Solvent : Dichloromethane.
- Procedure : The reactants are combined in the solvent, and the reaction is maintained at a controlled temperature before quenching with water and extracting with an organic solvent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, particularly breast cancer (MCF-7) cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MCF-7 | 0.47 |
| Comparison Compound | MCF-7 | 9.54 |
The compound's mechanism of action in cancer cells may involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Activity
The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Inhibition of COX enzymes can lead to reduced production of pro-inflammatory mediators.
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased inflammation.
- Receptor Modulation : It may interact with various receptors involved in cell signaling pathways, thereby modulating cellular responses.
Case Studies and Research Findings
A variety of studies highlight the biological potential of this compound:
- Anticancer Studies : In one study, derivatives of chromenones were evaluated for their cytotoxic effects on cancer cell lines, demonstrating that modifications to the chromenone structure can significantly enhance anticancer activity.
- Anti-inflammatory Research : Another study focused on the anti-inflammatory properties of chromenones, including this compound, revealing its potential as a therapeutic agent in inflammatory diseases due to its ability to inhibit COX activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
